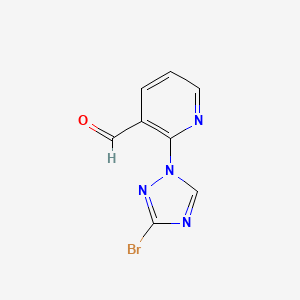

2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde

Description

Properties

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O/c9-8-11-5-13(12-8)7-6(4-14)2-1-3-10-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUUDTQTJFBNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Stability & Handling of Bromo-Triazole Carbaldehydes

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Bromo-triazole carbaldehydes (specifically 4-bromo-1,2,3-triazole-5-carbaldehyde and its isomers) represent a high-value, bifunctional scaffold in fragment-based drug discovery (FBDD). Their utility lies in the orthogonality of their reactive centers: the electrophilic aldehyde for condensation/reductive amination and the aryl bromide for transition-metal-catalyzed cross-coupling.

However, this dual functionality creates a paradox of stability. While the triazole core is aromatic and thermally robust, the electron-deficient nature of the ring—amplified by the bromine substituent—renders the aldehyde moiety hyper-reactive toward nucleophiles and oxidative stressors. This guide details the physicochemical stability profile of these compounds and establishes authoritative protocols for their handling, storage, and remediation.

Part 1: Structural & Electronic Analysis

To understand the stability of bromo-triazole aldehydes, one must analyze the electronic environment of the carbonyl carbon.

The Electron-Deficient Core

The 1,2,3-triazole ring is electron-poor (π-deficient). When substituted with a bromine atom (an inductive electron-withdrawing group, -I), the electron density on the ring is further depleted.

-

Effect on Aldehyde: The carbonyl carbon becomes highly electrophilic compared to a standard benzaldehyde.

-

Consequence: The activation energy for nucleophilic attack (by water, alcohols, or atmospheric moisture) is significantly lowered.

Regioisomerism & Tautomerism

Stability varies by substitution pattern.

-

1,4-Disubstituted (1H-isomer): Generally more stable.

-

NH-Triazoles: If the ring nitrogen is unsubstituted, the compound exists in tautomeric equilibrium (1H vs 2H). The acidic NH proton can catalyze self-condensation or aldol-like polymerization of the aldehyde group. Recommendation: Always use N-alkylated or N-protected variants (e.g., N-methyl, N-benzyl) for long-term storage.

Part 2: Stability Profile & Degradation Pathways

Oxidative Instability (Auto-oxidation)

The primary degradation vector is the radical-chain auto-oxidation of the aldehyde to the corresponding carboxylic acid (4-bromo-1,2,3-triazole-5-carboxylic acid).

-

Mechanism: The C(O)-H bond strength is weakened by the electron-withdrawing triazole ring, facilitating hydrogen atom abstraction by atmospheric oxygen.

-

Observation: Samples turn from white/pale yellow solids to sticky, orange gums (due to acid impurities and subsequent decomposition).

Nucleophilic Susceptibility (Hydration)

Unlike electron-rich benzaldehydes, bromo-triazole aldehydes can form stable gem-diols (hydrates) in the presence of moisture.

-

Equilibrium:

-

Impact: This complicates NMR analysis (splitting of peaks) and stoichiometry in subsequent reactions.

Photolytic Dehalogenation

While aryl bromides are generally stable, the conjugation with the triazole ring can create a chromophore that absorbs in the UV-A/blue spectrum. Prolonged exposure to light can lead to homolytic cleavage of the C-Br bond, generating radical species that polymerize.

Visualization: Degradation Pathways

The following diagram maps the critical degradation nodes for bromo-triazole aldehydes.

Caption: Figure 1.[1] Primary degradation vectors. The electron-deficient scaffold accelerates oxidation and hydration compared to carbocyclic analogs.

Part 3: Experimental Protocols

Storage & Handling (The "Gold Standard")

To maintain purity >98% over extended periods (>6 months), strict exclusion of oxygen and moisture is required.

| Parameter | Protocol Standard | Rationale |

| Atmosphere | Argon (Ar) or Nitrogen ( | Prevents auto-oxidation. Ar is heavier than air and preferred for solids. |

| Temperature | -20°C (Freezer) | Slows kinetic degradation rates (Arrhenius equation). |

| Container | Amber glass vial with Teflon-lined cap | Blocks UV light; Teflon prevents leaching of plasticizers by the aldehyde. |

| Desiccant | Store vial inside a secondary jar with Drierite/Silica | Prevents hydration (gem-diol formation). |

Purification & Remediation

If a batch has degraded (indicated by the appearance of a carboxylic acid peak in

Step-by-Step Remediation Protocol:

-

Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc).

-

Acid Removal: Wash the organic phase with saturated Sodium Bicarbonate (

) solution.-

Note: The carboxylic acid impurity converts to the water-soluble sodium salt.

-

Caution:

evolution will occur. Vent frequently.

-

-

Aldehyde Recovery:

-

Separate the organic layer.

-

Wash with Brine, dry over

, and concentrate in vacuo. -

Critical: Do not use heat >40°C during evaporation to prevent thermal decomposition.

-

Stability-Indicating Analytical Workflow

Before committing the reagent to a high-value synthesis (e.g., GMP step), validate integrity.

Caption: Figure 2. Quality Control Decision Tree. Rapid assessment of reagent viability via NMR spectroscopy.

Part 4: Synthetic Implications

When utilizing bromo-triazole aldehydes in synthesis, the order of operations is critical to avoid chemoselectivity issues.

Cross-Coupling vs. Reductive Amination

-

Scenario: You need to perform a Suzuki coupling (on Br) and a Reductive Amination (on CHO).

-

Correct Sequence: Reductive Amination

Suzuki Coupling .-

Reasoning: Suzuki coupling requires basic conditions and elevated temperatures, which can degrade the sensitive aldehyde (Cannizzaro or polymerization). Converting the aldehyde to a stable amine first protects the carbon skeleton.

-

-

Alternative: If Suzuki must come first, protect the aldehyde as an acetal (using ethylene glycol/TsOH) before the coupling step.

"Click" Chemistry Compatibility

If synthesizing the scaffold via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):

-

Hazard: Copper(I) can catalyze the oxidation of aldehydes to acids in the presence of oxygen.

-

Solution: Use a chelating ligand (e.g., TBTA) and strictly anaerobic conditions, or introduce the aldehyde functionality after ring formation via Vilsmeier-Haack formylation or oxidation of an alcohol precursor.

References

-

Synthesis and Regioselectivity of Bromo-Triazoles

-

Wang, X. J., et al. (2009).[2] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters.

-

-

Degradation of Triazole Deriv

-

Safety and Handling of Halogen

-

Fisher Scientific. (2014).[4] Safety Data Sheet: 1H-1,2,4-Triazole and Derivatives.

-

-

Functionaliz

- De Nino, A., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use. Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. PubChemLite - 4-bromo-1-methyl-1h-1,2,3-triazole-5-carbaldehyde (C4H4BrN3O) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note & Synthesis Protocol: 2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This guide offers a step-by-step methodology, explains the rationale behind experimental choices, and includes necessary diagrams and data tables to ensure reproducibility and a deep understanding of the process.

Introduction: The Scientific Context

The fusion of pyridine and 1,2,4-triazole rings creates a scaffold with significant pharmacological potential. The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous antifungal, antiviral, and anticancer agents.[1][2][3] The pyridine ring, a bioisostere of a phenyl group, enhances solubility and provides a key hydrogen bond acceptor through its nitrogen atom. The introduction of a bromine atom on the triazole ring and an aldehyde group on the pyridine ring offers versatile handles for further chemical modifications, making the target molecule a valuable building block for creating libraries of more complex derivatives.

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic systems like halopyridines.[4] The electronegative nitrogen atom in the pyridine ring withdraws electron density, activating the ring for nucleophilic attack, especially at the ortho (2-) and para (4-) positions.[4][5] This activation allows for the displacement of a halide by a suitable nucleophile, in this case, the deprotonated 3-bromo-1H-1,2,4-triazole.

Reaction Scheme and Mechanism

The overall synthesis involves the reaction of 2-chloronicotinaldehyde with 3-bromo-1H-1,2,4-triazole in the presence of a non-nucleophilic base.

Overall Reaction:

Mechanistic Rationale: The reaction proceeds through a classic addition-elimination mechanism.

-

Deprotonation: The base (e.g., potassium carbonate) deprotonates the 1H-1,2,4-triazole, generating a more potent nucleophilic triazolide anion.

-

Nucleophilic Attack: The triazolide anion attacks the electron-deficient carbon at the 2-position of the 2-chloronicotinaldehyde. This is the rate-determining step and leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is stabilized by resonance, with one resonance form placing the charge on the electronegative pyridine nitrogen atom, which is a key stabilizing factor.[5]

-

Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the final product.

Experimental Protocol

This protocol is designed for a laboratory setting with standard equipment. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier | Purity |

| 2-Chloronicotinaldehyde | C₆H₄ClNO | 141.55 | 1.0 | 141.5 mg | Sigma-Aldrich | ≥97% |

| 3-Bromo-1H-1,2,4-triazole | C₂H₂BrN₃ | 147.96 | 1.1 | 162.8 mg | Sigma-Aldrich | 97%[7] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 276.4 mg | Fisher Scientific | ≥99%, anhydrous |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 5 mL | Acros Organics | Anhydrous, ≥99.8% |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | VWR | ACS Grade |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | VWR | ACS Grade |

| Deionized Water | H₂O | 18.02 | - | As needed | Millipore | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Sigma-Aldrich | ≥97% |

Equipment

-

10 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnels and filter paper

-

Column chromatography setup (silica gel, 100-200 mesh)

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinaldehyde (141.5 mg, 1.0 mmol), 3-bromo-1H-1,2,4-triazole (162.8 mg, 1.1 mmol), and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).

-

Expertise & Experience: Using a slight excess (1.1 equivalents) of the triazole ensures the complete consumption of the limiting reagent, 2-chloronicotinaldehyde. Anhydrous potassium carbonate is used as the base; it is crucial to use an anhydrous base and solvent to prevent unwanted side reactions with the aldehyde functionality.

-

-

Solvent Addition and Inert Atmosphere:

-

Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Purge the flask with an inert gas (Nitrogen or Argon) for 5 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Trustworthiness: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without interfering with the nucleophile. An inert atmosphere prevents potential oxidation of the aldehyde.

-

-

Reaction Execution:

-

Place the flask in a heating mantle and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours. A suitable eluent system is 30-50% ethyl acetate in hexanes. The product should be more polar than the starting 2-chloronicotinaldehyde.

-

The reaction is typically complete within 4-8 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 50 mL of deionized water. This will precipitate the product and dissolve the inorganic salts.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and water.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Authoritative Grounding: The liquid-liquid extraction and washing steps are standard procedures for isolating organic products from a reaction mixture.[8]

-

-

Purification:

-

The crude product will likely be a yellow or brown solid/oil. Purify the crude material by flash column chromatography on silica gel.

-

Use a gradient eluent system, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity to 50% ethyl acetate in hexanes.

-

Collect the fractions containing the pure product (identified by TLC) and combine them.

-

Remove the solvent under reduced pressure to yield 2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde as a solid.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., C=O of the aldehyde, C=N of the rings).

-

Melting Point: To assess the purity of the crystalline solid.

Visualization of Workflow and Mechanism

To further clarify the process, the following diagrams illustrate the experimental workflow and the chemical mechanism.

Experimental Workflow Diagram

Caption: Overview of the synthesis workflow.

Reaction Mechanism Diagram

Caption: SNAr addition-elimination mechanism.

Safety Precautions

-

2-Chloronicotinaldehyde: Irritant. Avoid contact with skin and eyes.

-

3-Bromo-1H-1,2,4-triazole: Harmful if swallowed. May cause skin and eye irritation.

-

N,N-Dimethylformamide (DMF): Teratogen and skin irritant. Handle with extreme care and always in a fume hood.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no reaction | Insufficient temperature; inactive base; poor quality solvent. | Ensure temperature is maintained at 80-90 °C. Use freshly dried K₂CO₃. Use a fresh bottle of anhydrous DMF. |

| Multiple spots on TLC | Side reactions; decomposition of starting material or product. | Lower the reaction temperature. Ensure an inert atmosphere is maintained. Check the purity of starting materials. |

| Difficulty in purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography (e.g., dichloromethane/methanol). |

References

-

Singh, R., Sundar, I., & Murti, V. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

-

Miyadera, T., & Sai, H. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

-

American Chemical Society. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier. [Link]

-

Küçükgüzel, Ş. G., et al. (2008). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org. [Link]

-

Avula, S. R., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Synthesis Methods for 1,2,4-Triazole Derivatives. Scribd. [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

-

SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (n.d.). ResearchGate. [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]

-

Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (n.d.). RSC. [Link]

Sources

- 1. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Bromo-1H-1,2,4-triazole | 7343-33-1 [sigmaaldrich.com]

- 8. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity N-Arylation of 3-Bromo-1H-1,2,4-triazole

Executive Summary & Strategic Rationale

The 3-bromo-1,2,4-triazole scaffold is a high-value pharmacophore precursor. Its utility lies in the orthogonality of its functional groups: the N-H bond allows for core diversification (arylation/alkylation), while the C-Br bond serves as a latent handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

However, functionalizing this scaffold presents two critical challenges:

-

Regioselectivity (N1 vs. N2): 1,2,4-triazoles exist in a tautomeric equilibrium. Indiscriminate alkylation often yields mixtures of N1- and N2-substituted isomers, complicating purification.

-

Chemoselectivity (C-N vs. C-C): Standard Pd-catalyzed N-arylation (Buchwald-Hartwig) carries a high risk of oxidative addition occurring at the sensitive C-Br bond of the triazole rather than the target aryl halide, leading to polymerization or dehalogenation.

This guide details two validated protocols designed to overcome these hurdles. Method A (Chan-Lam Coupling) is designated as the "Gold Standard" for broad substrate scope and high chemoselectivity. Method B (SNAr) is provided as a scalable alternative for electron-deficient aryl partners.

Mechanistic Insight: The Regioselectivity Challenge

Understanding the tautomeric landscape is prerequisite to controlling the reaction. The 3-bromo-1,2,4-triazole system exists primarily in the 1H-tautomer form, but the nucleophilicity of nitrogen atoms varies based on conditions.

Tautomeric Equilibrium & Attack Vectors

-

N1-Arylation (Thermodynamic): generally favored due to the stability of the resulting aromatic system and reduced steric clash compared to N2.

-

N2-Arylation (Kinetic): Can occur with sterically unencumbered electrophiles or under specific directing group influences.

-

N4-Arylation: Rare in this specific scaffold without transient blocking groups.

Figure 1: Reaction pathways for the N-arylation of 3-bromo-1,2,4-triazole. N1-arylation is the target for most medicinal chemistry applications.

Protocol A: Copper-Catalyzed Chan-Lam Coupling (Gold Standard)

Applicability: Best for coupling with aryl boronic acids. Advantage: Mild conditions (Room Temp) and high chemoselectivity (preserves the C-Br bond). Mechanism: Oxidative coupling via a Cu(II)/Cu(III) cycle.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 3-Bromo-1H-1,2,4-triazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.5 equiv / 50 mol%)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Additives: 4Å Molecular Sieves (activated)

-

Atmosphere: Oxygen (O₂ balloon) or ambient air (slower)

Step-by-Step Procedure

-

Preparation: Flame-dry a 25 mL round-bottom flask and allow it to cool under argon. Add activated 4Å molecular sieves (approx. 100 mg/mmol substrate).

-

Charging: Add 3-bromo-1H-1,2,4-triazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Cu(OAc)₂ (0.5 equiv) to the flask.

-

Solvation: Add anhydrous DCM (0.1 M concentration relative to triazole). Stir for 5 minutes.

-

Activation: Add DBU (2.0 equiv) dropwise. The solution usually turns a deep blue/green color, indicating the formation of the active Cu-amine complex.

-

Oxidation: Purge the headspace briefly with oxygen and attach an O₂ balloon.

-

Note: If O₂ is unavailable, the reaction will proceed in open air but may require 24–48 hours instead of 10–12 hours.

-

-

Reaction: Stir vigorously at Room Temperature for 10–16 hours.

-

Checkpoint: Monitor by TLC or LCMS.[1] Look for the disappearance of the triazole (often polar) and the appearance of the less polar N-aryl product.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove molecular sieves and copper salts. Rinse with DCM.

-

Wash the filtrate with 5% NaHCO₃ (aq) followed by brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (typically Hexanes/EtOAc gradient). The N1 isomer usually elutes later than the N2 isomer (check specific Rf values as they vary by aryl group).

Critical Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | "Wet" solvent or inactive Boronic Acid | Use fresh anhydrous DCM and activated sieves. Boronic acids can dehydrate to boroxines; ensure stoichiometry is based on active species. |

| C-Br Loss | Trace Pd contamination | Ensure all glassware is free of Pd residues. Cu-catalysis rarely activates C-Br at RT. |

| High N2 Isomer | Steric hindrance on Boronic Acid | Ortho-substituted boronic acids increase N2 formation. Switch to SNAr if possible. |

Protocol B: SNAr Displacement (Scalable Alternative)

Applicability: Strictly for electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). Advantage: Metal-free, low cost, scalable. Risk: Higher temperatures may degrade sensitive substrates.

Step-by-Step Procedure

-

Charging: To a reaction vial, add 3-bromo-1H-1,2,4-triazole (1.0 equiv) and K₂CO₃ (2.0 equiv).

-

Solvation: Add DMF or DMSO (0.5 M concentration). Stir for 10 minutes to allow deprotonation (formation of the triazolate anion).

-

Addition: Add the electrophile (e.g., 1-fluoro-4-nitrobenzene) (1.1 equiv).

-

Reaction: Heat to 60–80 °C.

-

Caution: Do not exceed 100 °C to avoid thermal decomposition of the C-Br bond or polymerization.

-

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc, wash with LiCl (aq) to remove DMF, then brine.

Comparative Data & Workflow Visualization

The following workflow illustrates the decision matrix for selecting the correct method based on the coupling partner.

Figure 2: Decision tree for selecting the optimal N-arylation protocol.

Analytical Validation (Self-Check)

To confirm the integrity of your product:

-

Mass Spectrometry: The product must show the characteristic 1:1 isotopic pattern of Bromine (79Br/81Br). Loss of this pattern indicates debromination.

-

NMR Regiochemistry:

-

N1-Isomer: The C5-H proton typically appears as a sharp singlet around 8.5 – 8.8 ppm (in DMSO-d6).

-

N2-Isomer: The C5-H often shifts upfield or shows different splitting if the aryl group has ortho-substituents. NOESY experiments are recommended if the assignment is ambiguous (NOE between Triazole-H and Aryl-ortho-H confirms N1).

-

References

-

Regioselective Chan-Lam Coupling of 3-Bromo-1,2,4-triazole

- Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evalu

- Source: PubMed Central (PMC) / NIH.

-

[Link]

- Relevance: Establishes the Cu(OAc)₂/DBU protocol specifically for 3-bromo-1H-1,2,4-triazole.

-

General Chan-Lam Protocols & Mechanism

-

SNAr Methodologies for Triazoles

-

Regioselectivity in Triazole Alkylation

- C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Aryl

- Source: PubMed Central (PMC).

-

[Link]

- Relevance: Discusses the thermodynamic preference for N1 substitution.

Sources

Accelerated One-Pot Synthesis of Bioactive Triazolyl-Pyridine Hybrids

Executive Summary

This guide details the one-pot, three-component synthesis of 1,2,3-triazolyl-pyridine hybrids, a privileged scaffold in modern drug discovery. By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , this protocol bypasses the isolation of hazardous organic azides, generating them in situ from pyridine halides.[1] The resulting hybrids exhibit potent bioactivity, including anticancer (e.g., against MCF-7, HT-29 lines) and antimicrobial properties, due to the synergistic combination of the pyridine pharmacophore and the triazole bioisostere.

Scientific Foundation & Mechanism

The "Click" Advantage in Medicinal Chemistry

The 1,2,3-triazole ring functions as a robust bioisostere for amide bonds, offering resistance to metabolic hydrolysis while maintaining hydrogen-bonding capabilities. When fused with pyridine—a ubiquitous moiety in FDA-approved drugs—the resulting hybrid offers enhanced solubility and target affinity.

Mechanistic Pathway (The Three-Component System)

The reaction proceeds via a cascade:

-

Nucleophilic Substitution: Sodium azide (

) displaces the halide on the pyridine substrate to form the organic azide in situ. -

Reduction: Sodium ascorbate reduces inactive Cu(II) to the catalytically active Cu(I) species.[2][3]

-

Cycloaddition: The Cu(I) coordinates with the terminal alkyne and the generated azide to form the 1,4-disubstituted triazole regioselectively.

Figure 1: Mechanistic cascade of the one-pot three-component CuAAC reaction.

Critical Parameters & Optimization

Success depends on maintaining the Cu(I) oxidation state and ensuring solubility of all three components.

| Parameter | Recommendation | Rationale |

| Solvent System | Water accelerates the reaction (hydrophobic effect); alcohol solubilizes the organic halide/alkyne. | |

| Catalyst Loading | 5-10 mol% | Sufficient for rapid turnover; excess copper is difficult to remove from polar pyridine products. |

| Reductant | 20 mol% Na-Ascorbate | Prevents oxidation of Cu(I) to inactive Cu(II) by atmospheric oxygen. |

| Ligand (Optional) | THPTA or TBTA | Required only if biological assays are performed directly in cell media (protects Cu from chelation). |

Experimental Protocols

Protocol A: Standard Aqueous Synthesis (Green Chemistry)

Best for: Gram-scale synthesis, high purity requirements, and thermally sensitive substrates.

Reagents:

-

2-(Chloromethyl)pyridine hydrochloride (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.0 equiv)

-

Sodium Azide (

) (1.1 equiv) -

Copper(II) Sulfate Pentahydrate (

) (5 mol%) -

Sodium Ascorbate (10 mol%)[4]

-

Solvent: Water/t-Butanol (1:1 v/v)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 2-(chloromethyl)pyridine (1 mmol) and

(1.1 mmol) in 5 mL of -

Addition: Add the terminal alkyne (1 mmol).

-

Catalysis: Prepare a fresh solution of

(0.05 mmol) and Sodium Ascorbate (0.1 mmol) in 1 mL water. Add this dropwise to the main reaction mixture. Note: The solution should turn bright yellow/orange, indicating Cu(I). -

Reaction: Stir vigorously at RT for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup:

-

The triazole product often precipitates out of the aqueous mixture.

-

Filtration: Filter the solid precipitate.

-

Wash: Wash the filter cake with cold water (

) to remove copper salts and excess azide. -

Wash: Wash with 10% dilute ammonia solution to remove trace copper (blue complex formation).

-

-

Purification: Recrystallize from Ethanol/Water. Column chromatography is rarely needed.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation (drug screening), unreactive alkynes, and rapid optimization.

Reagents: Same as Protocol A. Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar).

Step-by-Step Procedure:

-

Loading: Load halide, azide, alkyne, Cu catalyst, and ascorbate into a 10 mL microwave vial.

-

Solvent: Add 2 mL

(1:1). Cap the vial. -

Irradiation: Set parameters:

-

Temp: 80°C

-

Power: Dynamic (Max 100W)

-

Time: 10–20 minutes

-

-

Workup: Pour the reaction mixture into 20 mL ice water. Filter the precipitate as described in Protocol A.

Quality Control & Validation

Ensure the integrity of the hybrid scaffold using these checkpoints:

-

NMR Validation (

NMR): Look for the diagnostic triazole CH singlet . It typically appears downfield between -

Safety Check (Azide): Ensure no residual organic azide remains. In IR spectroscopy, the strong azide stretch at ~2100

must be absent in the final product. -

Melting Point: Triazolyl-pyridines are generally high-melting solids. A sharp melting point range (<2°C) indicates high purity suitable for bioassays.

Application Workflow: From Synthesis to Bioassay

The following workflow illustrates the integration of this protocol into a drug discovery pipeline.

Figure 2: Operational workflow for generating triazolyl-pyridine libraries for biological screening.

References

-

Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Wang, X., et al. (2025).[5] A green synthesis of 1,2,3-triazolyl-pyridine hybrids and evaluation of their antibacterial activity. ResearchGate. Link

-

Maddila, S., et al. (2016). Synthesis of 1,2,3-triazolyl-pyridine hybrids via one-pot, three-component eco-friendly protocol.[6] ResearchGate. Link

-

BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry using CuSO4 and THPTA. BroadPharm Protocols. Link

-

Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles via CuAAC. Organic Chemistry Portal. Link

Sources

- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 2. broadpharm.com [broadpharm.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions of Triazoles and Chloropyridines

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) reaction between triazoles and chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and improve the yield and purity of your target compounds.

Introduction to the SNAr Reaction

The SNAr reaction is a powerful tool for C-N bond formation, particularly in the synthesis of pharmaceuticals and other functional molecules.[1][2][3] The reaction between a triazole nucleophile and a chloropyridine electrophile proceeds through a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring, enhanced by the electronegativity of the nitrogen atom, makes it susceptible to nucleophilic attack. The stability of the resulting intermediate, known as a Meisenheimer complex, is key to the reaction's success.

Troubleshooting Guide: From Low Yield to Complex Mixtures

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.

Question 1: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I improve the yield?

Low or no yield is a common frustration, often stemming from several key factors:

-

Insufficient Basicity: The triazole N-H proton must be removed to generate the nucleophilic triazolide anion. If the base is not strong enough to deprotonate the triazole efficiently, the concentration of the active nucleophile will be too low. The pKa of the triazole and the chosen base are critical considerations.[4]

-

Solution: Switch to a stronger base. If you are using a weaker base like K2CO3 or Cs2CO3, consider moving to a stronger, non-nucleophilic base like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5] For particularly stubborn cases, potassium tert-butoxide (KOtBu) can be effective, although it may increase the risk of side reactions.

-

-

Poor Solvent Choice: The solvent plays a crucial role in an SNAr reaction. It must be able to dissolve the starting materials and, importantly, stabilize the charged Meisenheimer intermediate.

-

Solution: Use a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices as they are highly polar and effectively solvate the intermediate.[5][6] Acetonitrile (MeCN) and tetrahydrofuran (THF) can also be used, but may be less effective for less reactive substrates.

-

-

Low Reaction Temperature: While many SNAr reactions proceed at room temperature, some substrate combinations require thermal energy to overcome the activation barrier.

-

Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. For thermally sensitive compounds, consider microwave irradiation, which can significantly reduce reaction times and often improve yields by providing efficient and uniform heating.[7][8][9][10][11]

-

-

Purity of Starting Materials: Impurities in either the triazole or the chloropyridine can inhibit the reaction or lead to unwanted side products. Water is a particularly detrimental impurity as it can quench the base and the triazolide anion.

-

Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures. Purify starting materials by recrystallization or chromatography if necessary.

-

Question 2: My reaction is producing a mixture of N-arylated regioisomers. How can I control the regioselectivity?

For unsymmetrical triazoles, such as certain substituted 1,2,3-triazoles and 1,2,4-triazoles, N-arylation can occur on different nitrogen atoms, leading to a mixture of products.

-

Understanding Triazole Nucleophilicity:

-

1,2,3-Triazoles: N-arylation can occur at the N1 or N2 position. While N1 substitution is often sterically more accessible, catalyst-free methods using diaryl iodonium salts have shown high selectivity for the N2 position, which is thermodynamically favored.[12][13]

-

1,2,4-Triazoles: Alkylation and arylation tend to occur preferentially at the nitrogen atom adjacent to the most electron-donating group on the triazole ring.[14]

-

-

Controlling Regioselectivity:

-

Steric Hindrance: Introducing a bulky substituent on the triazole can sterically direct the incoming chloropyridine to the less hindered nitrogen.

-

Protecting Groups: Temporarily blocking one of the nucleophilic nitrogens with a protecting group can be an effective, albeit longer, strategy to ensure single isomer formation.

-

Reaction Conditions: The choice of solvent and counter-ion (from the base) can influence the regioselectivity. It is often a matter of empirical screening to find the optimal conditions for a specific substrate pair.

-

Question 3: I am observing significant formation of side products, particularly the hydrolysis of the chloropyridine. What can I do to minimize this?

The formation of hydroxypyridine is a common side reaction if water is present in the reaction mixture.

-

Cause: The base used to deprotonate the triazole can also react with any trace water to form hydroxide ions. These hydroxide ions are potent nucleophiles and can compete with the triazolide anion in attacking the chloropyridine.

-

Solutions:

-

Rigorous Anhydrous Conditions: As mentioned previously, ensure all glassware, solvents, and reagents are scrupulously dry. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.

-

Order of Addition: Add the base to the solution of the triazole in an anhydrous solvent to pre-form the triazolide anion before adding the chloropyridine. This ensures the desired nucleophile is present in high concentration when the electrophile is introduced.

-

Frequently Asked Questions (FAQs)

Q1: Which base is the best for the SNAr reaction between a triazole and a chloropyridine?

The "best" base depends on the acidity of the triazole N-H proton. A good starting point is a moderately strong inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). If the reaction is sluggish, a stronger base like sodium hydride (NaH) is often effective.[5]

| Base | Strength | Comments |

| K2CO3, Cs2CO3 | Moderate | Good starting point, generally well-tolerated. |

| NaH | Strong | Highly effective for less acidic triazoles. Requires anhydrous conditions. |

| DBU | Strong (non-nucleophilic) | Organic base, good solubility in organic solvents. |

| KOtBu | Very Strong | Can be used for very weakly acidic triazoles, but may increase side reactions. |

Q2: What is the optimal solvent for this reaction?

Polar aprotic solvents are generally the best choice.

| Solvent | Polarity | Boiling Point | Comments |

| DMF | High | 153 °C | Excellent choice, good solvating power. |

| DMSO | High | 189 °C | Very effective, can be difficult to remove. |

| NMP | High | 202 °C | Similar to DMF and DMSO, useful for high-temperature reactions. |

| MeCN | Moderate | 82 °C | A reasonable alternative, less effective for challenging reactions. |

| THF | Moderate | 66 °C | Can be used, but generally less effective than more polar options. |

Q3: Does the position of the chlorine on the pyridine ring matter?

Yes, the position of the chlorine atom significantly impacts the reactivity of the chloropyridine. The general order of reactivity is:

4-chloropyridine > 2-chloropyridine >> 3-chloropyridine

This is due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. This stabilization is most effective when the attack is at the C2 or C4 position.

Q4: Can the triazole act as a leaving group?

Yes, both 1,2,3- and 1,2,4-triazoles can be excellent leaving groups in SNAr reactions, sometimes even better than halogens.[5][15] This is an important consideration if your product contains a triazole moiety and is subjected to further nucleophilic substitution conditions.

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction under Thermal Conditions

This protocol provides a general starting point for the reaction. Optimization of base, solvent, temperature, and reaction time will likely be necessary for specific substrates.

Materials:

-

Triazole (1.0 equivalent)

-

Chloropyridine (1.0-1.2 equivalents)

-

Base (e.g., K2CO3, 2.0 equivalents or NaH, 1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard workup and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the triazole and the anhydrous solvent.

-

Stir the solution and add the base portion-wise at room temperature. If using NaH, be cautious of gas evolution.

-

Stir the mixture for 30 minutes at room temperature to ensure complete formation of the triazolide anion.

-

Add the chloropyridine to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.[16][17][18][19]

-

Upon completion, cool the reaction to room temperature and quench by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted SNAr Reaction

Materials:

-

Same as Protocol 1

-

Microwave reactor and appropriate reaction vessels

Procedure:

-

In a microwave reaction vessel, combine the triazole, chloropyridine, base, and solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature before opening.

-

Work up and purify the product as described in Protocol 1.

Visualizations

SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low-yield SNAr reactions.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadinstitute.org [broadinstitute.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. ias.ac.in [ias.ac.in]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts [organic-chemistry.org]

- 13. Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives [beilstein-journals.org]

- 16. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

Technical Support Center: Regioselectivity in N-Alkylation of 3-Bromo-1,2,4-Triazole

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioselectivity & Yield in 3-Bromo-1,2,4-Triazole Alkylation

Diagnostic Overview: The "Distal vs. Proximal" Conflict

The alkylation of 3-bromo-1,2,4-triazole is a classic problem of ambident nucleophilicity complicated by steric hindrance. Unlike unsubstituted triazoles, the bromine atom at position C3 acts as a steric gatekeeper.

When you deprotonate 3-bromo-1,2,4-triazole, you generate a resonance-stabilized anion that can react at three distinct nitrogen sites: N1 , N2 , and N4 .

The Core Challenge

The reaction outcome is dictated by the competition between Sterics (avoiding the bulky Bromine) and Electronics (the inductive effect of Bromine).

-

N1-Alkylation (Thermodynamic & Steric Favorite): Places the alkyl group distal to the bromine atom. This is generally the desired pathway.

-

N2-Alkylation (Kinetic Impurity): Places the alkyl group proximal (adjacent) to the bromine. This suffers from significant steric clash but can occur with small electrophiles or under specific solvent conditions.

-

N4-Alkylation: Highly disfavored due to the "double steric" penalty (flanked by C3-Br and C5-H) and generally not observed without specific directing groups.

Visualizing the Pathway

The diagram below illustrates the tautomeric equilibrium and the resulting alkylation pathways. Note how the "Distal" product (N1) avoids the steric clash with the bromine atom.

Caption: Reaction pathways for the alkylation of 3-bromo-1,2,4-triazole. Path A (N1) is favored as it places the alkyl group away from the bulky bromine substituent.

Troubleshooting Guides (Q&A)

Issue 1: "I am getting a mixture of two isomers. Which is which?"

Diagnosis: You likely have a mixture of the N1-isomer (major) and the N2-isomer (minor). Technical Insight: The bromine atom introduces a dipole moment difference that usually makes these isomers separable by silica gel chromatography.

-

Question: How do I identify them using NMR?

-

Answer: Look at the C5-H proton (the only proton on the ring).

-

N1-Isomer (Distal): The C5-H is adjacent to N1 (alkylated) and N4. It typically appears around 8.0–8.5 ppm .

-

N2-Isomer (Proximal): The C5-H is adjacent to N1 (free) and N4. The chemical shift often differs by 0.2–0.5 ppm.

-

NOE (Nuclear Overhauser Effect): This is the gold standard. Irradiate the alkyl group's protons (specifically the

-CH2).-

If you see an NOE signal enhancement at the C5-H , you have the N1-isomer (the alkyl group is close to C5-H).

-

If you see NO enhancement at C5-H, you likely have the N2-isomer (the alkyl group is next to the Bromine, far from C5-H).

-

-

-

-

Question: Which isomer elutes first on a column?

-

Answer: Rule of Thumb: In ethyl acetate/hexane systems, the N2-alkylated isomer (proximal) is often less polar and elutes before the N1-isomer. This is because the N1-isomer often has a larger net dipole moment. However, always verify this with NOE or HMBC data for your specific alkyl chain.

-

Issue 2: "The reaction is stalling or yields are low."

Diagnosis: The acidity of 3-bromo-1,2,4-triazole is higher than unsubstituted triazole (pKa ~10 vs. ~14) due to the electron-withdrawing bromine. However, the nucleophilicity of the resulting anion is lower.

-

Troubleshooting Steps:

-

Check your Base: Weak bases like

in Acetone might be too slow if your alkylating agent is bulky. Switch to Cs2CO3 in DMF or Acetonitrile . The Cesium effect ("Cesium effect") often improves solubility and reactivity of the triazolyl anion. -

Temperature: If using a chloride alkylating agent (R-Cl), heat is required (60–80°C). If using a bromide/iodide, room temperature is often sufficient.

-

Catalysis: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or NaI (Finkelstein condition) to convert a sluggish alkyl chloride into a reactive alkyl iodide in situ.

-

Issue 3: "I need the N2-isomer, but I'm only getting N1."

Diagnosis: You are fighting thermodynamics. The N1 isomer is the "energy sink." Strategy: To favor N2 (or at least increase its ratio), you must rely on kinetic control or blocking strategies .

-

Method A (Kinetic Control): Use a non-polar solvent (like Toluene or DCM) with a phase transfer catalyst (TBAB) and solid KOH. This "loose ion pair" mechanism can sometimes shift regioselectivity, although N1 will likely still dominate.

-

Method B (Blocking - The "Switch"):

-

Protect N1 with a removable group (e.g., Acetyl or THP).

-

Alkylate.[1] (This forces alkylation to N4, which is difficult).

-

Correction: Direct N2 synthesis is notoriously difficult with 3-bromo-triazoles. The most reliable route to N2-substituted triazoles is often ring synthesis (building the ring with the substituent already in place) rather than alkylation of the heterocycle.

-

Standard Operating Procedure (SOP): N1-Selective Alkylation

This protocol is designed to maximize the N1 (Distal) isomer yield while minimizing N2 impurity formation.

Reagents:

-

Substrate: 3-Bromo-1,2,4-triazole (1.0 equiv)

-

Alkylating Agent: Alkyl Bromide (1.1 equiv)

-

Base:

(2.0 equiv) or -

Solvent: DMF (anhydrous) or Acetonitrile (ACN)

Workflow:

-

Dissolution: Dissolve 3-bromo-1,2,4-triazole in DMF (concentration ~0.5 M).

-

Deprotonation: Add the base (

or-

Why? This ensures complete formation of the triazolyl anion before the electrophile is introduced.

-

-

Addition: Add the Alkyl Bromide dropwise.

-

Reaction: Stir at RT. Monitor by TLC or LCMS.[2]

-

Time: Usually 2–12 hours.

-

Note: If reaction is <50% complete after 4 hours, heat to 50°C.

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Matrix

| Variable | Condition A (Mild) | Condition B (Aggressive) | Effect on Regioselectivity |

| Solvent | Acetone / ACN | DMF / DMSO | Polar aprotic (DMF) stabilizes the transition state, often improving N1 yield but increasing overall rate. |

| Base | NaH / | NaH is irreversible; ensures 100% anion formation. | |

| Temp | 25°C | 80–100°C | Higher temps increase reaction rate but may slightly erode regioselectivity (increasing N2). |

Decision Tree: Optimizing Your Conditions

Use this logic flow to determine the best experimental setup for your specific alkylating agent.

Caption: Decision matrix for selecting base and solvent based on the electrophile type.

References

-

Regioselectivity in 1,2,4-Triazole Alkylation

-

Tautomerism of Triazoles

-

General Heterocyclic Chemistry (Grounding)

Sources

- 1. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Triazolyl-nicotinaldehyde: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only molecular weight information but also invaluable structural insights through the analysis of fragmentation patterns. This guide, curated from the perspective of a Senior Application Scientist, delves into the nuanced world of triazolyl-nicotinaldehyde's mass spectrometric fragmentation. We will explore the characteristic fragmentation pathways, compare them with those of structural analogs, and provide robust, field-proven experimental protocols to empower your research.

The Analytical Imperative: Why Fragmentation Patterns Matter

The ionization of a molecule in a mass spectrometer imparts excess energy, leading to the cleavage of chemical bonds and the formation of fragment ions. This fragmentation is not a random process; it is governed by the inherent chemical stability of the bonds and the resulting fragments.[1][2][3] A thorough understanding of these fragmentation pathways allows researchers to:

-

Confirm Molecular Structure: The observed fragments serve as puzzle pieces that, when assembled, validate the proposed chemical structure of a synthesized compound.

-

Differentiate Isomers: Molecules with the same molecular formula but different structural arrangements often exhibit distinct fragmentation patterns, enabling their unambiguous identification.

-

Identify Metabolites and Degradation Products: By recognizing characteristic core fragments, scientists can identify metabolic modifications or degradation of a parent compound.

This guide will focus on the fragmentation of a triazolyl-nicotinaldehyde scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to the diverse biological activities associated with both triazole and pyridine rings.

Deconstructing Triazolyl-nicotinaldehyde: A Predicted Fragmentation Journey

The proposed structure for our discussion is 4-(1H-1,2,4-triazol-1-yl)nicotinaldehyde.

Key Fragmentation Pathways:

The fragmentation of the protonated molecule [M+H]⁺ is expected to be dictated by the interplay between the triazole ring, the pyridine ring, and the aldehyde functional group.

-

The Aldehyde Moiety: A Locus of Initial Cleavage: Aromatic aldehydes are known to undergo characteristic fragmentation through the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the protonated molecular ion.[4]

-

Loss of •CHO (29 Da): This would result in a prominent fragment ion corresponding to the triazolyl-pyridine cation.

-

Loss of CO (28 Da): This is another common pathway for aldehydes, leading to a fragment ion where the aldehyde carbon remains attached to the pyridine ring.

-

-

The Triazole Ring: A Source of Diagnostic Fragments: The 1,2,4-triazole ring is known to be relatively stable, but it can undergo characteristic cleavages under collision-induced dissociation (CID). A consistent fragment corresponding to the protonated 1,2,4-triazole core is often observed in the mass spectra of its derivatives.[5][6]

-

Cleavage of the Triazole Ring: We can anticipate the loss of neutral molecules such as N₂ (28 Da) or HCN (27 Da) from the triazole ring, leading to characteristic fragment ions.

-

-

The Pyridine Ring: A Stable Core: The pyridine ring is generally stable to fragmentation. However, cleavage of the bond between the pyridine and triazole rings can occur, particularly after initial fragmentation of the other moieties.

Proposed Fragmentation Scheme:

The following diagram illustrates the predicted major fragmentation pathways for 4-(1H-1,2,4-triazol-1-yl)nicotinaldehyde.

Caption: Predicted major fragmentation pathways of protonated triazolyl-nicotinaldehyde.

A Comparative Analysis: The Impact of Isomerism

To truly appreciate the diagnostic power of mass spectrometry, it is crucial to compare the fragmentation of our target molecule with that of its isomers. The position of the triazole ring on the pyridine nucleus and the linkage of the triazole itself can significantly influence the fragmentation pathways.

| Isomer | Predicted Key Fragmentation Differences | Rationale |

| 3-(1H-1,2,4-triazol-1-yl)picolinaldehyde | Likely to show a more pronounced loss of the entire triazole-aldehyde side chain due to steric hindrance between the two substituents. | The ortho-relationship between the triazole and aldehyde groups could facilitate a concerted or sequential fragmentation pathway. |

| 4-(1H-1,2,3-triazol-1-yl)nicotinaldehyde | The 1,2,3-triazole isomer may exhibit a more facile loss of N₂ due to the adjacent nitrogen atoms. The subsequent fragmentation of the resulting radical cation would differ from the 1,2,4-triazole isomer. | The arrangement of nitrogen atoms in the 1,2,3-triazole ring makes it more susceptible to neutral loss of dinitrogen.[7] |

This comparative approach is essential for the unambiguous identification of isomers in a complex mixture, a common challenge in drug discovery and process chemistry.

Experimental Protocols: A Blueprint for Reliable Data

Acquiring high-quality, reproducible mass spectrometry data is contingent upon a well-designed and validated experimental protocol. The following sections provide a detailed methodology for the analysis of triazolyl-nicotinaldehyde and its analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: The Foundation of Good Analysis

For the analysis of small polar molecules like triazolyl-nicotinaldehyde, a simple "dilute and shoot" approach is often sufficient, particularly for relatively clean samples.[8] However, for more complex matrices such as plasma or tissue extracts, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[9][10][11]

Dilute and Shoot Protocol:

-

Solvent Preparation: Prepare a stock solution of the analyte in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Serial Dilution: Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of calibration standards.

-

Sample Preparation: Dilute the sample containing the analyte with the initial mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Vortex and Centrifuge: Vortex the diluted sample and standards for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

-

Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development and Validation

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.[12][13]

Liquid Chromatography Parameters:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for the separation of polar heterocyclic compounds.

-

Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte in the ESI source.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation from any isomers or impurities.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

Mass Spectrometry Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Cone Gas Flow: 50 - 100 L/hr

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Collision Gas: Argon

-

Collision Energy: This will need to be optimized for each specific precursor-to-product ion transition to achieve the desired fragmentation efficiency. A typical starting range is 10-40 eV.

Method Validation:

A rigorous method validation is crucial to ensure the accuracy, precision, and reliability of the quantitative data. Key validation parameters include:[14][15]

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

-

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

-

Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Stability: The stability of the analyte in the sample matrix under different storage and handling conditions.

The following workflow diagram outlines the key steps in a typical LC-MS/MS method development and validation process.

Caption: A generalized workflow for LC-MS/MS method development and validation.

Conclusion

The elucidation of mass spectrometry fragmentation patterns is a critical skill for any scientist involved in the discovery and development of new chemical entities. While the specific fragmentation of triazolyl-nicotinaldehyde may not be extensively documented, a deep understanding of the fragmentation behavior of its constituent moieties and related structures allows for a robust and predictive analysis. By combining this theoretical knowledge with rigorous, well-validated experimental protocols, researchers can confidently characterize novel compounds, differentiate between isomers, and advance their research objectives. This guide provides a comprehensive framework for approaching the mass spectrometric analysis of triazolyl-nicotinaldehyde and similar heterocyclic compounds, empowering you to generate high-quality, reliable data.

References

-

8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

-

LC-MS/MS Quantitative Assays. University of North Carolina at Chapel Hill, Department of Chemistry Mass Spectrometry Core Laboratory. [Link]

-

Stone, J. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe2018 , 30 (6), 8-14. [Link]

-

French, D. Validation of clinical LC-MS/MS methods: What you need to know. AACC. [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules2025 , 30(5), 1234. [Link]

-

Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols2023 , 4(3), 102456. [Link]

-

LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

-

LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. BioAgilytix. [Link]

-

Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Organomation. [Link]

-

Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]

-

Barceló-Barrachina, E.; Moyano, E.; Galceran, M. T. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. J. Chromatogr. A2004 , 1054 (1-2), 409-418. [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules2025 , 30(5), 1234. [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Anal. Bioanal. Chem.2020 , 412 (3), 647-657. [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Palibroda, N.; Moldovan, Z.; Pamula, A.; Zaharia, V. Electron Ionisation Mass Spectra of Some Polyheterocyclic Compounds Containing Phenylthiazole and Mercapto[8][9][14]triazole Groups. Studia Universitatis Babes-Bolyai, Chemia2000 , 45 (1-2), 41-48. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science2014 , 1(3), 58-65. [Link]

-

4-(1H-1,2,4-triazol-1-yl)benzaldehyde. PubChem. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Electronic Supplementary Information Triazole-based, optically-pure metallosupramolecules; highly potent and selective anticancer agents. Royal Society of Chemistry. [Link]

-

Basics of LC/MS. Agilent Technologies. [Link]

-

Fragmentation in Mass Spectrometry. Organic Chemistry Tutor. [Link]

-

Use of comparative triazolinium triflate fragmentation rates as a tool to assay relative competency of Brønsted bases in N-->N proton transfer. Bioorg. Med. Chem. Lett.2009 , 19(17), 4971-4973. [Link]

-

Karpenko, Y. V.; Panasenko, M. O.; Kharytonenko, H. I. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Journal of Organic and Pharmaceutical Chemistry2025 , 23(3), 1-10. [Link]

-

Varynskyi, B. O.; Kaplaushenko, A. H. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry2020 , 18(1), 22-33. [Link]

-

Di Porzio, A.; Galli, U.; Amato, J.; et al. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. Int. J. Mol. Sci.2021 , 22(21), 11959. [Link]

-

LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Journal of Organic and Pharmaceutical Chemistry2025 , 23(3), 1-10. [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Egyptian Journal of Chemistry2022 , 65(13), 395-404. [Link]

-

Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Molbank2024 , 2024(3), M1898. [Link]

-

Di Porzio, A.; Galli, U.; Amato, J.; et al. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. Int. J. Mol. Sci.2021 , 22(21), 11959. [Link]

-

Varynskyi, B. O.; Kaplaushenko, A. H. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research2025 , 18(8), 1-7. [Link]

-

Gilchrist, T. L.; Gymer, G. E. Mass spectra of 1,2,3-triazoles. J. Chem. Soc., Perkin Trans. 11974 , 1-13. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. tecan.com [tecan.com]

- 10. opentrons.com [opentrons.com]

- 11. blog.organomation.com [blog.organomation.com]

- 12. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 13. nebiolab.com [nebiolab.com]

- 14. resolian.com [resolian.com]

- 15. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Aldehyde and Triazole Functional Groups

For researchers and professionals in drug development and materials science, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly informative analytical technique for this purpose. This guide provides an in-depth comparative analysis of the FTIR spectral signatures of two crucial functional groups: aldehydes and triazoles. We will explore their characteristic vibrational modes, discuss factors influencing their spectral positions, and present a practical workflow for accurate analysis.

The Vibrational Language of Aldehydes

The aldehyde functional group (-CHO) is defined by a carbonyl center (C=O) bonded to a hydrogen atom and an R group. This specific arrangement gives rise to highly characteristic and readily identifiable peaks in an FTIR spectrum.

The Dominant Carbonyl (C=O) Stretch

The most prominent absorption for an aldehyde is the C=O stretching vibration, which results in a strong, sharp peak.[1] The high polarity of the carbonyl bond leads to a large change in dipole moment during vibration, making this peak exceptionally intense and often the strongest in the entire spectrum.[2]

-

Saturated Aliphatic Aldehydes: Typically absorb in the range of 1740-1720 cm⁻¹ .[3][4]

-

α,β-Unsaturated and Aromatic Aldehydes: When the carbonyl group is in conjugation with a C=C double bond or an aromatic ring, delocalization of pi electrons weakens the C=O bond.[5] This decrease in bond strength lowers the vibrational frequency, shifting the peak to a lower wavenumber, generally between 1710-1685 cm⁻¹ .[3][5]

The Unique Aldehydic C-H Stretch

What truly sets aldehydes apart is the stretching vibration of the hydrogen atom attached directly to the carbonyl carbon (O=C-H). This C-H bond is weakened by the electronegative oxygen atom, causing its stretching frequency to appear at a lower wavenumber than typical alkyl C-H stretches.[6]

This vibration often manifests as a distinctive pair of medium-intensity peaks between 2850 cm⁻¹ and 2700 cm⁻¹ .[6]

-

One peak typically appears around 2830-2800 cm⁻¹ .

-

A second, often more diagnostic peak, is observed near 2720-2700 cm⁻¹ .[3][7]

The appearance of this doublet is a result of Fermi resonance , where the fundamental C-H stretching vibration couples with the first overtone of the aldehydic C-H bending vibration.[6][8] The presence of a moderate peak around 2720 cm⁻¹, often appearing as a shoulder to the right of other C-H stretches, is a strong indicator of an aldehyde functional group.[3]

Decoding the Spectral Signature of Triazoles

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. Their aromatic nature and the presence of various C-N, C=N, and N=N bonds result in a more complex fingerprint region compared to the distinct peaks of an aldehyde. While there are no single, intense peaks like the carbonyl stretch, a combination of bands allows for their identification.

The spectral features can differ between isomers (e.g., 1,2,3-triazoles and 1,2,4-triazoles), and are influenced by substitution patterns on the ring.[9][10]

Key vibrational modes for triazoles include:

-

N-H Stretching: For unsubstituted or N-H containing triazoles, a broad absorption band can be seen in the 3300-3100 cm⁻¹ region due to N-H stretching vibrations.

-

C-H Stretching: Aromatic C-H stretches from the triazole ring typically appear above 3000 cm⁻¹.

-

Ring Stretching Vibrations (C=N and N=N): These vibrations are key to identifying the triazole ring and typically appear as a series of medium to strong bands in the 1600-1400 cm⁻¹ region.

-

Ring Bending and Deformation: A complex pattern of absorptions in the fingerprint region (below 1400 cm⁻¹) arises from various in-plane and out-of-plane bending modes of the ring.

Identifying "marker bands" that are characteristic of the triazole ring itself is a key analytical strategy.[9][10] These bands, while varying slightly with substitution, provide a reliable signature for the heterocyclic core.

Comparative Analysis: Distinguishing Aldehydes from Triazoles

When analyzing a sample that may contain one or both functional groups, a systematic approach is crucial. The following table summarizes the key diagnostic peaks for differentiation.

| Vibrational Mode | Aldehyde (cm⁻¹) | Triazole (cm⁻¹) | Key Differentiating Features |